molecular formula C17H14N2O3 B15063159 Quinolin-7-yl (4-methoxyphenyl)carbamate CAS No. 100926-71-4

Quinolin-7-yl (4-methoxyphenyl)carbamate

Cat. No.: B15063159
CAS No.: 100926-71-4
M. Wt: 294.30 g/mol
InChI Key: REMCERORLWQBTJ-UHFFFAOYSA-N
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Description

Quinolin-7-yl (4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C₁₇H₁₄N₂O₃ and a molecular weight of 294.30 g/mol It is known for its unique structure, which includes a quinoline ring and a methoxyphenyl group connected by a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-7-yl (4-methoxyphenyl)carbamate typically involves the reaction of quinoline derivatives with 4-methoxyphenyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Quinolin-7-yl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolin-7-yl (4-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinolin-7-yl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar quinoline ring structure.

    4-Methoxyphenyl isocyanate: A precursor used in the synthesis of Quinolin-7-yl (4-methoxyphenyl)carbamate.

    Carbamate derivatives: Compounds with similar carbamate linkages.

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a methoxyphenyl group connected by a carbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

100926-71-4

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

quinolin-7-yl N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C17H14N2O3/c1-21-14-8-5-13(6-9-14)19-17(20)22-15-7-4-12-3-2-10-18-16(12)11-15/h2-11H,1H3,(H,19,20)

InChI Key

REMCERORLWQBTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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